5-Morpholinopyridin-3-ylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

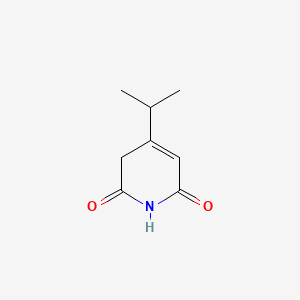

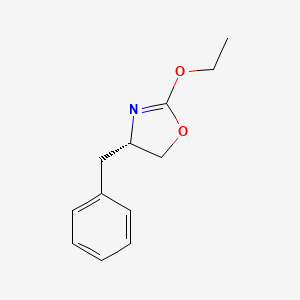

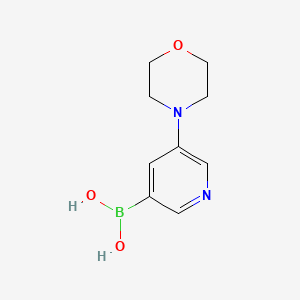

5-Morpholinopyridin-3-ylboronic acid is a chemical compound with the molecular formula C9H13BN2O3 . It has an average mass of 208.022 Da and a monoisotopic mass of 208.101929 Da .

Molecular Structure Analysis

The InChI code for 5-Morpholinopyridin-3-ylboronic acid is1S/C9H13BN2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7,13-14H,1-4H2 . The Canonical SMILES is B(C1=CC(=CN=C1)N2CCOCC2)(O)O . Physical And Chemical Properties Analysis

5-Morpholinopyridin-3-ylboronic acid has a molecular weight of 208.02 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass is 208.1019224 g/mol and its monoisotopic mass is also 208.1019224 g/mol . The topological polar surface area is 65.8 Ų . It has a heavy atom count of 15 .科学研究应用

Cross-Coupling Reactions

Boronic acids, including 5-Morpholinopyridin-3-ylboronic acid, are used in cross-coupling reactions . These reactions are a common method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Catalysis

Boronic acids play a significant role in catalysis . They can act as Lewis acids, accepting electron pairs, and can catalyze various chemical reactions, enhancing the rate and selectivity .

Medicinal Chemistry

In the field of medicinal chemistry, boronic acids are used for their bioactive properties . They have been studied for their potential therapeutic effects and are used in the development of new drugs .

Polymer Materials

Boronic acids are used in the creation of polymer materials . These materials have various applications, including in optoelectronics .

Sensing Applications

Boronic acids, including 5-Morpholinopyridin-3-ylboronic acid, have been utilized in various sensing applications . They can interact with diols and strong Lewis bases, such as fluoride or cyanide anions, leading to their utility in sensing applications .

Biological Labelling

The interaction of boronic acids with proteins allows their use in biological labelling . This is particularly useful in the study of cellular processes and in the development of diagnostic tools .

Protein Manipulation and Modification

Boronic acids can interact with proteins, allowing for their manipulation and modification . This has potential applications in various areas of biological research .

Separation Technologies

Boronic acids have been used in separation technologies . Their ability to form reversible covalent bonds with diols allows them to be used in the separation of complex mixtures .

安全和危害

作用机制

Target of Action

5-Morpholinopyridin-3-ylboronic acid is a boronic acid derivative, which is often used as a reagent in the Suzuki-Miyaura cross-coupling reactions . The primary target of this compound is the transition metal catalyst (commonly palladium) used in these reactions .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the 5-Morpholinopyridin-3-ylboronic acid interacts with the palladium catalyst. The boronic acid moiety of the compound undergoes transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond . This forms a new carbon-carbon bond, enabling the coupling of two different organic groups .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in synthetic chemistry, widely used for the formation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

Its solubility, stability, and reactivity are crucial for its effectiveness in chemical reactions .

Result of Action

The result of the action of 5-Morpholinopyridin-3-ylboronic acid in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond. This enables the synthesis of complex organic compounds from simpler precursors .

Action Environment

The efficacy and stability of 5-Morpholinopyridin-3-ylboronic acid can be influenced by various environmental factors. These include the temperature, pH, and the presence of other reagents or catalysts. For example, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant to various functional groups .

属性

IUPAC Name |

(5-morpholin-4-ylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7,13-14H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCZUJKYYSOZQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)N2CCOCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678784 |

Source

|

| Record name | [5-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Morpholinopyridin-3-ylboronic acid | |

CAS RN |

1215107-26-8 |

Source

|

| Record name | [5-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B571722.png)

![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)

![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)

![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)